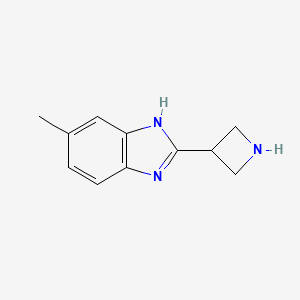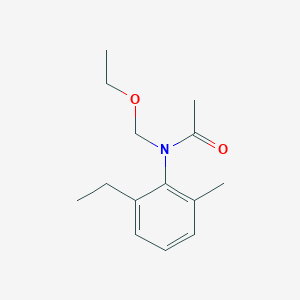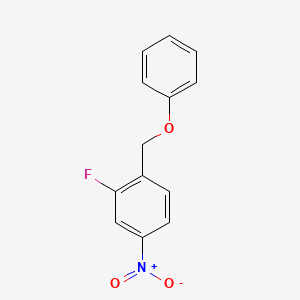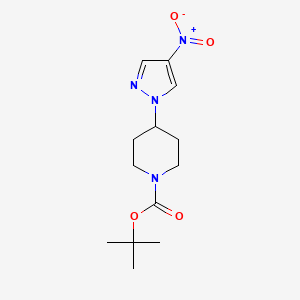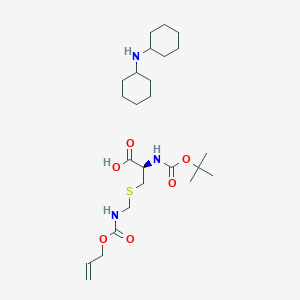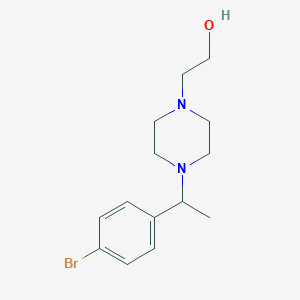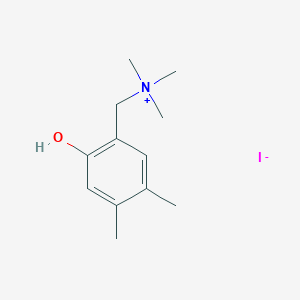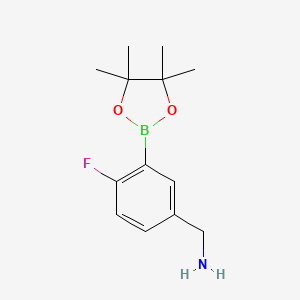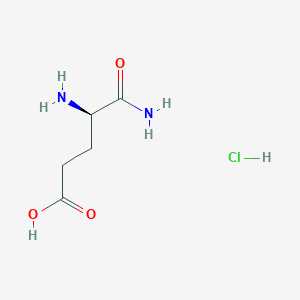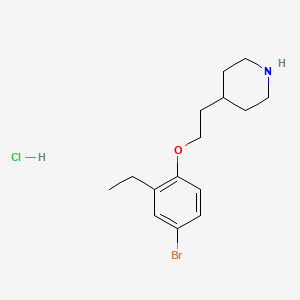![molecular formula C17H18FNO2S B1442781 3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine CAS No. 1356739-43-9](/img/structure/B1442781.png)
3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
Vue d'ensemble
Description
“3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine” is a chemical compound with the CAS Number: 1356739-43-9 . It has a molecular weight of 319.4 . The IUPAC name for this compound is 3-(2-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]azetidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18FNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.4 . The IUPAC name for this compound is 3-(2-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]azetidine . The InChI code for this compound is 1S/C17H18FNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3 .Applications De Recherche Scientifique
Benzofuran Derivatives as S1P1 Agonists
Research has discovered novel benzofuran-based S1P1 agonists, where compounds similar to "3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine" show excellent in vitro potency and selectivity. Such compounds have demonstrated significant efficacy in mouse models of relapsing multiple sclerosis, suggesting potential therapeutic applications in treating autoimmune diseases like MS (Saha et al., 2011).
Schiff Bases and Azetidines for Antioxidant Activity
Studies have synthesized Schiff bases and azetidines from phenyl urea derivatives, showing moderate to significant antioxidant effects. This indicates the potential of such compounds, including "this compound," in developing antioxidant agents, which could have implications for medicinal chemistry and the treatment of oxidative stress-related diseases (Nagavolu et al., 2017).
Anticancer Activity of Aziridinyl Galactopyranosides
A series of aziridines, structurally related to "this compound," were screened for selective anticancer activity. One compound, in particular, showed promising results in inducing DNA damage and demonstrating selective cytotoxicity against cancer cells over normal cells. This suggests potential applications in cancer therapy (Burgos-Morón et al., 2018).
Azetidine Derivatives in Quinolone Antibiotics
Azetidine derivatives obtained from reactions involving compounds like "this compound" have been utilized in the synthesis of new quinolone antibiotics. These antibiotics show enhanced antibacterial activity, particularly against resistant strains of bacteria, pointing to significant applications in developing new antimicrobial agents (Ikee et al., 2008).
Fluorophore Complexation for Zinc Sensing
The compound "this compound" and similar derivatives have been explored for their ability to complex with Zn2+ ions. Such complexation is useful in the development of specific fluorophores for zinc sensing, which has applications in biochemical and environmental monitoring (Coleman et al., 2010).
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNNMSTUPFAGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




